Ethyl crotonate
Overview
Description
Ethyl crotonate is a chemical compound that has been the subject of various studies due to its interesting reactivity and utility in organic synthesis. It is an α,β-unsaturated ester that can participate in a variety of chemical reactions, including Michael addition, dimerization, and polymerization processes.
Synthesis Analysis
The Michael addition of diethyl methylmalonate to ethyl crotonate has been explored to understand the mechanism of abnormal addition. The addition product was hydrolyzed and decarboxylated, revealing the migration of an ethoxycarbonyl group during the reaction . Additionally, the catalytic dimerization of crotonates at room temperature has been reported, providing a sustainable route to difunctional monomers for polymerizations .
Molecular Structure Analysis
The molecular structure of ethyl crotonate derivatives has been studied through various spectroscopic methods. For instance, the proton magnetic resonance (p.m.r.) spectra of ethyl 3-(glycosylamino)crotonates have been examined, confirming the cis disposition of amino and ethoxycarbonyl groups in these compounds . Infrared and Raman spectra of ethyl trans-crotonates have also been reported, with vibrational assignments suggesting conformational equilibria between high- and low-energy forms .
Chemical Reactions Analysis
Ethyl crotonate undergoes various chemical reactions. It can react with carbonyl compounds to form dihydropyranones and pyrazolinones . The polymerization of tert-butyl crotonate has been shown to yield a polymer with high stereoregularity, indicating a highly stereospecific polymerization process . Moreover, the synthesis and attempted polymerization of (9-anthryl)methyl crotonate have been studied, although the polymerization was hindered by the anthracene group and steric effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl crotonate have been characterized in several studies. The gas-phase oxidation kinetics of ethyl crotonate with OH radicals and Cl atoms have been determined, providing insights into its atmospheric reactivity and degradation products . Additionally, the densities and viscosities of binary mixtures of ethyl crotonate with ethanol have been measured across various temperatures, with the results indicating negative excess molar volumes and viscosity deviations10.
Relevant Case Studies
Case studies in the literature demonstrate the versatility of ethyl crotonate in synthetic applications. For example, the separation of steroids with the beta-crotonate side chain using high-performance liquid chromatography highlights the compound's utility in analytical chemistry . The studies on the polymerization of crotonates and the gas-phase oxidation kinetics provide valuable information for the development of new materials and for understanding the environmental impact of ethyl crotonate, respectively.
Scientific Research Applications
1. Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
- Methods : A solution of 25% ethyl crotonate in CDCl3 is used. The 1H NMR spectrum of this solution is recorded, which takes about 7 seconds in a single scan . Both 1H-1H couplings and peaks are resolved and assigned to the molecular structure .
- Results : The relaxation times are shortest and longest for the CH3 protons and CH protons, respectively . The 2D COSY spectrum shows two spin systems, and the 2D homonuclear j-resolved spectrum helps in measuring unresolved couplings .
2. Application in Aroma Products
- Methods : Ethyl crotonate is included as one of the components in the formulation of aroma products .
- Results : The inclusion of ethyl crotonate contributes to the overall scent of the aroma product .
3. Application in Chemical Synthesis
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDIRQKJPRINOQ-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Record name | ETHYL CROTONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057591 | |
Record name | Ethyl crotonate | |
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Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a pungent odor; [CAMEO], Colourless liquid; Powerful sour caramellic-fruity aroma | |
Record name | ETHYL CROTONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Butenoic acid, ethyl ester | |
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Record name | Ethyl trans-2-butenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | Ethyl trans-2-butenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.916-0.921 | |
Record name | Ethyl trans-2-butenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
Ethyl crotonate | |
CAS RN |
10544-63-5, 623-70-1 | |
Record name | ETHYL CROTONATE | |
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Record name | Ethyl trans-crotonate | |
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Record name | Ethyl crotonate | |
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Record name | 2-Butenoic acid, ethyl ester | |
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Record name | 2-Butenoic acid, ethyl ester | |
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Record name | 2-Butenoic acid, ethyl ester, (2E)- | |
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Record name | Ethyl crotonate | |
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Record name | Ethyl crotonate | |
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Record name | Ethyl crotonate | |
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Record name | ETHYL CROTONATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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